5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluoroethyl group imparts distinct physicochemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one: Lacks the amino group, resulting in different chemical reactivity and biological activity.
5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one: Similar structure but without the methyl group, affecting its physicochemical properties.
Uniqueness
5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is unique due to the presence of both the amino and trifluoroethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
5-Amino-4-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: C8H9F3N2O
- Molecular Weight: 206.17 g/mol
- CAS Number: 1864161-12-5
The compound features a dihydropyridinone structure with a trifluoroethyl side chain, which may influence its biological interactions and stability.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. Research indicates that compounds with similar structures can act as inhibitors of protein lysine methyltransferases (PKMTs), which are implicated in various cancers.
Mechanism of Action:
- The compound may inhibit specific PKMTs, leading to altered methylation patterns in histones and non-histone proteins. This alteration can disrupt cancer cell proliferation and survival pathways.
Case Studies
-
Inhibition of Tumor Growth:
A study evaluated the effects of various dihydropyridinone derivatives on tumor cell lines. The results indicated that modifications to the dihydropyridinone core could enhance antitumor efficacy. Specifically, compounds with trifluoroethyl substitutions showed improved potency against certain cancer cell lines compared to their non-fluorinated counterparts . -
Selectivity for Cancer Cells:
Another investigation focused on the selectivity of this class of compounds for cancer cells over normal cells. The findings suggest that this compound exhibits preferential toxicity towards malignant cells while sparing normal cell lines .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have not been extensively documented in the literature. However, similar compounds have shown favorable absorption and distribution characteristics in preclinical models.
Safety Considerations:
Preliminary data suggest that the compound has a manageable safety profile; however, comprehensive toxicological studies are required to establish safe dosage levels for potential therapeutic applications.
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Molecular Weight | Antitumor Activity | Selectivity |
---|---|---|---|---|
This compound | 1864161-12-5 | 206.17 g/mol | Yes | High |
Similar Dihydropyridinones | Varies | Varies | Variable | Variable |
This table summarizes key characteristics of this compound compared to other related compounds. The high selectivity and confirmed antitumor activity make it a candidate for further research.
Properties
Molecular Formula |
C8H9F3N2O |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
5-amino-4-methyl-1-(2,2,2-trifluoroethyl)pyridin-2-one |
InChI |
InChI=1S/C8H9F3N2O/c1-5-2-7(14)13(3-6(5)12)4-8(9,10)11/h2-3H,4,12H2,1H3 |
InChI Key |
ZTPVKABIIYGNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CC(F)(F)F |
Origin of Product |
United States |
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